N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthamide core linked to a morpholinoethyl group and a methoxyphenyl moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-(4-methoxyphenyl)-2-morpholinoethanol. This intermediate is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The naphthamide core can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its interactions with specific molecular targets, such as enzymes and receptors, are being investigated for the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable and high-performance materials.
Mechanism of Action
The mechanism of action of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-1-naphthamide
- 2-(4-methoxyphenyl)-1-naphthamide
- N-(2-(4-methoxyphenyl)-2-piperidinoethyl)-1-naphthamide
Uniqueness
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide stands out due to its unique combination of a naphthamide core, a morpholinoethyl group, and a methoxyphenyl moiety. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-20-11-9-19(10-12-20)23(26-13-15-29-16-14-26)17-25-24(27)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,23H,13-17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSBEYWEYFUBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.